2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine
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Overview
Description
2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine is a heterocyclic compound that contains a sulfur atom within its structure. This compound is part of the thiophene family, which is known for its wide range of applications in medicinal chemistry and material science . The molecular formula of this compound is C8H10ClNS, and it has a molecular weight of 187.69 g/mol .
Preparation Methods
The synthesis of 2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine can be achieved through various synthetic routes. One common method involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, which yields a potentially tridentate Schiff base. This Schiff base can then form a series of copper (II) complexes . Another method involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile to give the hydrazone derivative .
Chemical Reactions Analysis
2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrobenzo[b]thiophene: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Contains an additional carboxylate group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other thiophene derivatives.
Properties
Molecular Formula |
C8H10ClNS |
---|---|
Molecular Weight |
187.69 g/mol |
IUPAC Name |
2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-7-amine |
InChI |
InChI=1S/C8H10ClNS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h4,6H,1-3,10H2 |
InChI Key |
YHEWGAVXOXFGMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(S2)Cl)N |
Origin of Product |
United States |
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